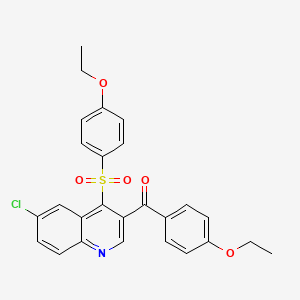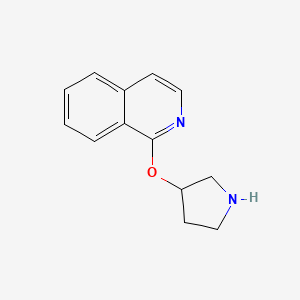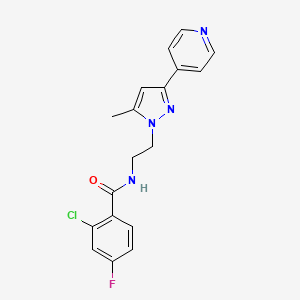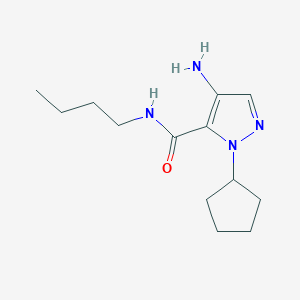![molecular formula C22H18N4 B2780021 {4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine CAS No. 68820-65-5](/img/structure/B2780021.png)
{4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound {4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine is a complex organic molecule that contains an aminophenyl group and a phenylpyrimidinyl group . The presence of these groups suggests that the compound may have interesting chemical properties and could potentially be used in a variety of applications.
Synthesis Analysis
While specific synthesis methods for this compound are not available, aminophenyl compounds are generally synthesized through methods such as alkylation or arylation reactions on nitrogen . Phenylpyrimidinyl compounds, on the other hand, could potentially be synthesized through reactions involving benzothiazoles .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and nitrogen atoms . The presence of these functional groups could potentially result in interesting electronic and steric effects.
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of the aminophenyl and phenylpyrimidinyl groups . For example, the amino group could potentially undergo reactions such as acylation or alkylation, while the phenyl group could potentially undergo electrophilic aromatic substitution reactions.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the aminophenyl and phenylpyrimidinyl groups . For example, the presence of these groups could potentially influence the compound’s solubility, melting point, and reactivity.
科学的研究の応用
Chemical Synthesis and Mechanistic Insights
The compound "{4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine" and its derivatives have been a subject of interest in chemical synthesis research, highlighting their complex reactions and mechanisms. Studies have demonstrated various synthetic routes and transformations, providing a deeper understanding of their chemical behavior:
Amination Reactions and Mechanisms : The synthesis and transformation of phenylpyrimidines, including derivatives similar to the queried compound, have been explored through amination reactions. These studies reveal mechanisms such as the SN(ANRORC)-mechanism, which involves nucleophilic addition, ring opening, and closure processes (Kroon & Plas, 2010; Meeteren & Plas, 2010).
Derivative Synthesis : The synthesis of 4-(4-Aminophenyl)-2,6-diphenylpyrimidine and its involvement in various transformations to produce N-acyl derivatives and substituted quinazolines has been reported. This highlights the compound's versatility in forming structurally diverse derivatives (Harutyunyan et al., 2020).
Structural and Reactivity Studies : Investigations into the structure and reactivity of pyrimidine derivatives, including the study of halogeno compounds' reactions with nucleophiles, have contributed to understanding the compound's chemical properties and potential applications (Kroon & Plas, 2010).
Bioactive Compound Chemistry : Research on bioactive compounds like bropirimine, which share structural similarities with the queried compound, provides insights into electrophilic substitution reactions and nucleophilic substitutions, emphasizing the compound's potential in medicinal chemistry (Stevens et al., 1995).
作用機序
Target of Action
Similar compounds have been reported to target fms-like tyrosine kinase 3 (flt3), a receptor tyrosine kinase that plays a crucial role in hematopoiesis . FLT3 mutations are often associated with acute myeloid leukemia (AML), making it a significant target for therapeutic intervention .
Mode of Action
It’s known that similar compounds act as covalent inhibitors, binding to the target protein and modifying it to prevent its normal function . This mechanism is often employed to overcome resistance mutations, which can render non-covalent inhibitors ineffective .
Biochemical Pathways
Flt3 inhibitors generally affect the signaling pathways downstream of flt3, including the pi3k/akt, stat5, and mapk pathways . These pathways are involved in cell survival, proliferation, and differentiation, and their disruption can lead to the death of cancer cells .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary, affecting their bioavailability and efficacy .
Result of Action
Similar flt3 inhibitors have been shown to inhibit the phosphorylation of flt3 and its downstream signaling factors, leading to the death of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of {4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity . Additionally, the cellular environment, including the presence of other proteins and the state of the target cells, can also influence the compound’s efficacy .
特性
IUPAC Name |
4-[6-(4-aminophenyl)-2-phenylpyrimidin-4-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4/c23-18-10-6-15(7-11-18)20-14-21(16-8-12-19(24)13-9-16)26-22(25-20)17-4-2-1-3-5-17/h1-14H,23-24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGENNWJCOQVWER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[6-(4-Aminophenyl)-2-phenylpyrimidin-4-yl]phenyl}amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(dimethylamino)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2779938.png)
![2-Ethyl-5-((3-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2779940.png)
![(5E)-5-[(2-fluorophenyl)methylidene]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2779942.png)


![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B2779945.png)



![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2779952.png)

![3,7,9-Trimethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2779957.png)

